molecular formula C17H26O2 B13478214 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid

5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid

Cat. No.: B13478214
M. Wt: 262.4 g/mol
InChI Key: YYJGOORVDJWDRJ-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylpentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzene, which is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl group.

    Alkylation: The alkylation reaction involves the use of an alkyl halide, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Chain Extension: The resulting 4-tert-butylbenzene is then subjected to a series of reactions to introduce the dimethylpentanoic acid chain. This can be achieved through a combination of Grignard reactions and subsequent oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Sourcing: Ensuring a consistent supply of high-purity starting materials.

    Catalyst Optimization: Using optimized catalysts to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.

Scientific Research Applications

5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the tert-butyl group and the dimethylpentanoic acid chain can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 4-tert-Butylphenol
  • 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid

Uniqueness

5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the tert-butyl group and the dimethylpentanoic acid chain provides a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in different fields.

Properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-2,4-dimethylpentanoic acid

InChI

InChI=1S/C17H26O2/c1-12(10-13(2)16(18)19)11-14-6-8-15(9-7-14)17(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,18,19)

InChI Key

YYJGOORVDJWDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CC(C)C(=O)O

Origin of Product

United States

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